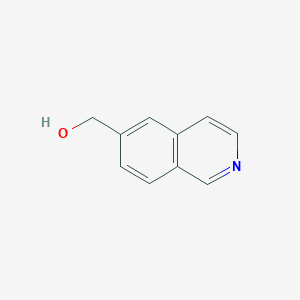

(Isoquinolin-6-yl)methanol

Übersicht

Beschreibung

(Isoquinolin-6-yl)methanol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Isoquinolin-6-yl)methanol is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by an isoquinoline moiety substituted with a hydroxymethyl group, exhibits potential in various pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of this compound is CHNO, with a molecular weight of approximately 175.19 g/mol. The structure features a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, typical of isoquinoline derivatives. The presence of the hydroxymethyl group at the 6-position significantly influences its reactivity and biological activity compared to other isoquinoline derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that this compound and its derivatives possess antitumor properties, making them candidates for cancer treatment. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : This compound has been investigated for its potential as an antimicrobial agent. Isoquinoline derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, which can modulate biological pathways relevant to disease mechanisms.

The mechanism of action for this compound largely depends on its interactions with various molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

- Enzyme Interaction : It can inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions and disease progression.

- Cell Membrane Interaction : The compound's structure allows it to interact with cell membranes, potentially disrupting microbial integrity and leading to cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Activity Study : A study reported that certain derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC values in the low micromolar range. This suggests potential for development as anti-cancer agents.

- Antimicrobial Efficacy : Research demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL.

- Enzyme Inhibition Study : A detailed analysis revealed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer and infectious diseases. The kinetic studies indicated competitive inhibition with Ki values suggesting strong binding affinity.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with related isoquinoline derivatives:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| 1-Aminoisoquinolin-6-ylmethanol | Moderate | High | Moderate |

| 6-Hydroxyisoquinoline | Low | Moderate | Weak |

| 2-(Isoquinolin-6-yl)acetamide | High | Low | Moderate |

Wissenschaftliche Forschungsanwendungen

Introduction to (Isoquinolin-6-yl)methanol

This compound is a compound that belongs to the isoquinoline family, which is characterized by a bicyclic structure featuring a benzene ring fused to a pyridine ring. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. The following sections will delve into the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Key applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting potential for development as antibiotics .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Research

The biological implications of this compound are extensive:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in cellular models, which could lead to therapeutic applications in chronic inflammatory conditions .

Industrial Applications

In addition to its medicinal uses, this compound is also employed in various industrial applications:

- Agrochemicals : Its derivatives are utilized in the formulation of pesticides and herbicides due to their biological activity against pests .

- Dyes and Pigments : The compound serves as an intermediate in the synthesis of dyes and optical brighteners, contributing to its economic significance in chemical manufacturing.

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated that several derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective derivative showed an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

Case Study 2: Neuroprotection

In vitro experiments revealed that this compound significantly reduced neuronal apoptosis induced by oxidative stress. This effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Analyse Chemischer Reaktionen

Esterification and Protection/Deprotection

The hydroxymethyl group undergoes esterification under standard conditions. For example:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride, pyridine | (Isoquinolin-6-yl)methyl acetate | 94% |

Demethylation of protected analogs (e.g., methoxy derivatives) using 48% HBr or pyridine hydrochloride at elevated temperatures yields the free alcohol . This method is critical for protecting-group strategies in multistep syntheses.

Oxidation Reactions

While direct oxidation of (isoquinolin-6-yl)methanol is not explicitly detailed in the provided sources, analogous systems suggest feasible pathways:

- Aldehyde formation : Reagents like KMnO₄ or CrO₃ under acidic conditions could oxidize the hydroxymethyl group to an aldehyde.

- Carboxylic acid formation : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄ ) may further oxidize the aldehyde to isoquinolin-6-carboxylic acid.

These reactions are consistent with oxidation patterns observed in structurally related alcohols .

Nucleophilic Substitution

The hydroxymethyl group can be activated for substitution via conversion to a leaving group (e.g., bromide or mesylate). For instance:

- Bromination : Treatment with PBr₃ or HBr could yield 6-(bromomethyl)isoquinoline, enabling nucleophilic displacement with amines or thiols .

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine , the alcohol undergoes substitution with nucleophiles (e.g., amines, azides) . Example:

| Reagents | Product | Conditions |

|---|---|---|

| DEAD, Ph₃P, NaN₃ | (Isoquinolin-6-yl)methyl azide | THF, 0°C → RT |

Cross-Coupling and Annulation

The isoquinoline core participates in copper-catalyzed annulations with alkynes or ketones, forming fused polyheterocycles . For example:

| Substrate | Catalyst | Product |

|---|---|---|

| Terminal alkyne | CuBr/Cs₂CO₃ | Isoquinolin-2(1H)-yl-acetamide |

Reductive Amination

The hydroxymethyl group can be converted to an amine via reductive amination. While not directly reported for this compound, analogous pathways involve:

Eigenschaften

IUPAC Name |

isoquinolin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRLIZNMBKEUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622641 | |

| Record name | (Isoquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188861-59-8 | |

| Record name | 6-Isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188861-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isoquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.